molecular formula C27H36N2O3 B2433699 11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide CAS No. 866137-21-5

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide

Cat. No.: B2433699
CAS No.: 866137-21-5
M. Wt: 436.596
InChI Key: SSJUTLJNMPPDGD-UHFFFAOYSA-N
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Description

“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” is a synthetic organic compound It is characterized by its complex molecular structure, which includes an amide group, a phenoxyphenyl group, and a methylprop-2-enoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.

    Introduction of the phenoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Addition of the methylprop-2-enoylamino group: This could be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve:

    Catalysts: Using catalysts to increase reaction rates.

    Solvents: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions could alter the functional groups within the molecule.

    Substitution: The phenoxyphenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the synthesis of polymers or as an additive in materials science.

Mechanism of Action

The mechanism by which “11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular membranes: Affecting membrane properties or signaling pathways.

    Participating in chemical reactions: Within biological systems to produce active metabolites.

Comparison with Similar Compounds

Similar Compounds

    11-(2-methylprop-2-enoylamino)-N-(4-phenylphenyl)undecanamide: Similar structure but with a phenyl group instead of a phenoxyphenyl group.

    11-(2-methylprop-2-enoylamino)-N-(4-methoxyphenyl)undecanamide: Contains a methoxy group instead of a phenoxy group.

Uniqueness

“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O3/c1-22(2)27(31)28-21-13-8-6-4-3-5-7-12-16-26(30)29-23-17-19-25(20-18-23)32-24-14-10-9-11-15-24/h9-11,14-15,17-20H,1,3-8,12-13,16,21H2,2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJUTLJNMPPDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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